molecular formula C14H15N3O3 B2576683 6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide CAS No. 2034282-13-6

6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No. B2576683
CAS RN: 2034282-13-6
M. Wt: 273.292
InChI Key: YUYJTNGDTMAMTC-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide, also known as MBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant anti-inflammatory and analgesic properties. These compounds, including variations of pyrimidine derivatives, were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxicity Studies : Pyrazolo[1,5-a]pyrimidine derivatives synthesized from reactions involving methoxyphenyl components showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

  • Antitumor Activity : Synthesis of 5-(4-alkoxybenzyl)pyrimidines and their antitumor properties were investigated, demonstrating the therapeutic potential of pyrimidine derivatives in oncology (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

  • Marine-sourced Compound Synthesis : The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides showcased the significance of natural compounds in drug development and the challenges in synthesizing complex structures (Joshi & Dodge, 2021).

  • Solid-phase Synthetic Methods : A solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives was developed, illustrating the versatility and efficiency of solid-phase synthesis in generating bioactive heterocyclic compounds (Ahn & Jeon, 2021).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

properties

IUPAC Name

6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-12-6-4-3-5-10(12)8-15-14(18)11-7-13(20-2)17-9-16-11/h3-7,9H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJTNGDTMAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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